Meta Fluoxetine Hydrochloride
Overview
Description
Meta Fluoxetine Hydrochloride is an isomer of fluoxetine that is found as an impurity in fluoxetine preparations . It is a weaker serotonin selective reuptake inhibitor (SSRI) than fluoxetine . Fluoxetine is a prescription medicine used to treat major depressive disorder, bulimia nervosa (an eating disorder), obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder (PMDD) .
Scientific Research Applications
Application in Psychiatry
- Field : Psychiatry
- Summary of Application : Fluoxetine is a selective serotonin-reuptake inhibitor (SSRI) that finds application in the treatment of depression and mood disorders . It enhances the serotoninergic tone by increasing the concentration of the neurotransmitter in the synaptic cleft by inhibiting the serotonin transporter .
- Methods of Application : Fluoxetine is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
- Results or Outcomes : Many controlled studies and meta-analyses have been performed on Fluoxetine, improving the understanding of its real impact in the psychiatric area .
Application in Neuroprotection
- Field : Neuroprotection
- Summary of Application : Fluoxetine treatment has been found to reverse depressive-like behavior in rats exposed to chronic social isolation, a model of depression . This is achieved through untargeted metabolomics of the prefrontal cortex of the rats .
- Methods of Application : The rats were exposed to chronic social isolation and/or fluoxetine treatment. The behavioral phenotype was assessed by the forced swim test .
- Results or Outcomes : Effective fluoxetine treatment reversed depressive-like behavior and increased sedoheptulose 7-phosphate, hypotaurine, and acetyl-L-carnitine contents, which were identified as marker candidates for fluoxetine efficacy .
Application in Environmental Science
- Field : Environmental Science
- Summary of Application : The environmental persistence of Fluoxetine Hydrochloride and its pharmaceutical alternative, Fluoxetine Sulfate, were evaluated to investigate the impact of antidepressants in water .
- Methods of Application : The second-order kinetic constants of the antidepressants and reactive photoinduced species were obtained by competition kinetics under simulated solar radiation .
- Results or Outcomes : The results indicated that the reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter play a more important role in the degradation of antidepressants compared to the reactions with singlet oxygen . The main removal pathways were biodegradation and direct photolysis .
Application in Pediatric Depression
- Field : Pediatric Psychiatry
- Summary of Application : Fluoxetine has been found to be effective in the treatment of pediatric depression .
- Methods of Application : Fluoxetine is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
- Results or Outcomes : In a clinical randomized trial of pediatric depression, it was concluded that fluoxetine is the only antidepressant that has shown to be effective .
Application in Environmental Persistence
- Field : Environmental Science
- Summary of Application : The environmental persistence of Fluoxetine Hydrochloride and its pharmaceutical alternative, Fluoxetine Sulfate, were evaluated to investigate the impact of antidepressants in water .
- Methods of Application : The second-order kinetic constants of the antidepressants and reactive photoinduced species were obtained by competition kinetics under simulated solar radiation .
- Results or Outcomes : The results indicated that the reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter play a more important role in the degradation of antidepressants compared to the reactions with singlet oxygen . The main removal pathways were biodegradation and direct photolysis .
Application in Obsessive-Compulsive Disorder (OCD)
- Field : Psychiatry
- Summary of Application : Fluoxetine has demonstrated to be as effective as chlomipramine in the treatment of Obsessive-Compulsive Disorder (OCD) .
- Methods of Application : Fluoxetine is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
- Results or Outcomes : In a clinical trial, it was concluded that fluoxetine is effective in the treatment of OCD .
Safety And Hazards
Future Directions
Fluoxetine has been used successfully in several diseases for its favorable safety/efficacy ratio . Future directions for study will involve new sequencing and combinations of current treatment modalities in addition to exploration of other factors including biomarkers, resiliency, and risk factors to inform novel treatment options for this population .
properties
IUPAC Name |
N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCCLNIWABPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724575 | |
Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meta Fluoxetine Hydrochloride | |
CAS RN |
79088-29-2 | |
Record name | N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79088-29-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWA0C3II9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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